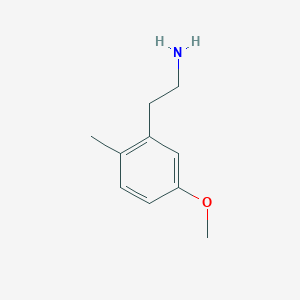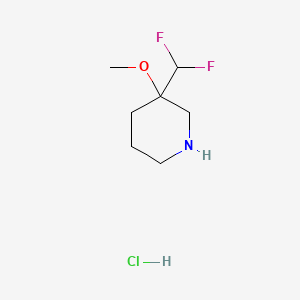
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperidine ring substituted with a difluoromethyl group and a methoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of piperidine derivatives using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF2H group to the piperidine ring. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)-3-methoxypiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to biological receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethylated piperidine derivatives and fluorinated heterocycles. Examples include:
- 3-(Difluoromethyl)-3-methoxypyrrolidine
- 3-(Difluoromethyl)-3-methoxyazetidine
- 3-(Difluoromethyl)-3-methoxymorpholine
Uniqueness
What sets 3-(Difluoromethyl)-3-methoxypiperidine hydrochloride apart from these similar compounds is its specific substitution pattern on the piperidine ring, which can confer unique chemical reactivity and biological activity. The presence of both the difluoromethyl and methoxy groups provides a distinct combination of electronic and steric effects, making it a versatile intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C7H14ClF2NO |
|---|---|
Poids moléculaire |
201.64 g/mol |
Nom IUPAC |
3-(difluoromethyl)-3-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(6(8)9)3-2-4-10-5-7;/h6,10H,2-5H2,1H3;1H |
Clé InChI |
BJGJDQSTCMHENK-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCCNC1)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


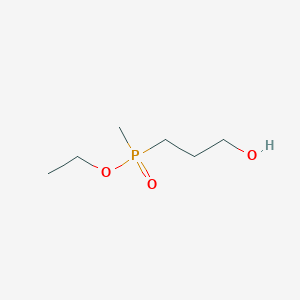
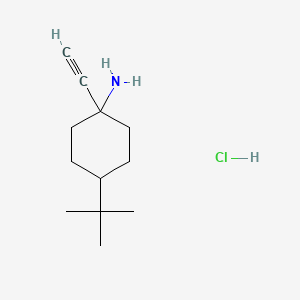
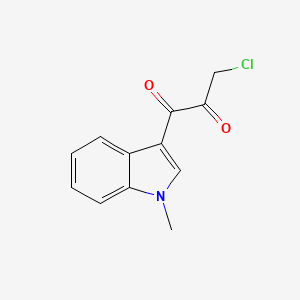
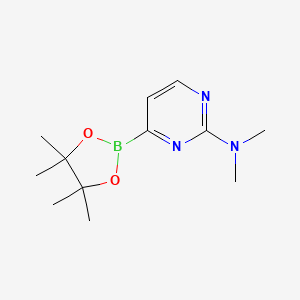
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
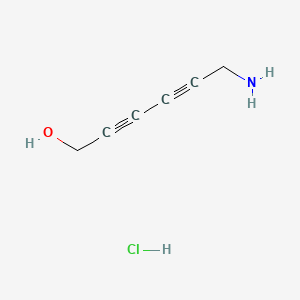
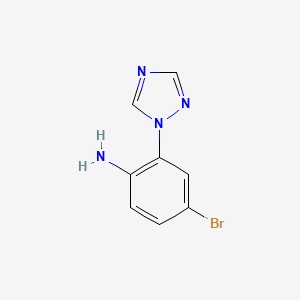


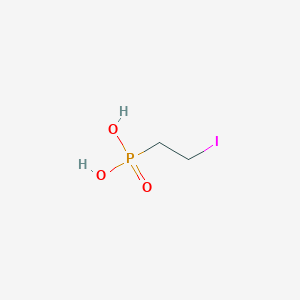
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
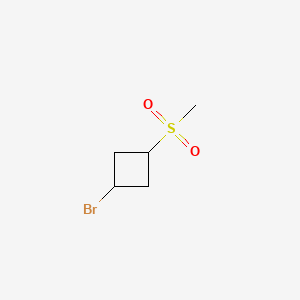
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
